molecular formula C26H21FN6O2 B11328230 2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11328230
M. Wt: 468.5 g/mol
InChI Key: FGRBAOWUNQHZKK-UHFFFAOYSA-N
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Description

2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the fluorophenyl group and the isoindole moiety. Key steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[7-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
  • 2-{1-[7-(4-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

The presence of the fluorophenyl group in 2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs

Properties

Molecular Formula

C26H21FN6O2

Molecular Weight

468.5 g/mol

IUPAC Name

2-[1-[10-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C26H21FN6O2/c1-4-20(33-25(34)18-7-5-6-8-19(18)26(33)35)22-29-24-21-14(2)15(3)32(17-11-9-16(27)10-12-17)23(21)28-13-31(24)30-22/h5-13,20H,4H2,1-3H3

InChI Key

FGRBAOWUNQHZKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN2C=NC3=C(C2=N1)C(=C(N3C4=CC=C(C=C4)F)C)C)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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